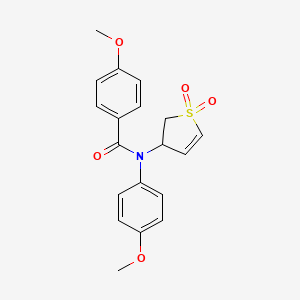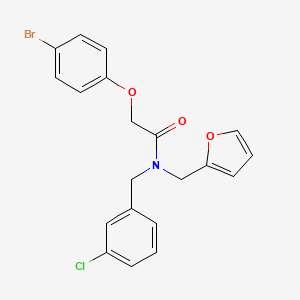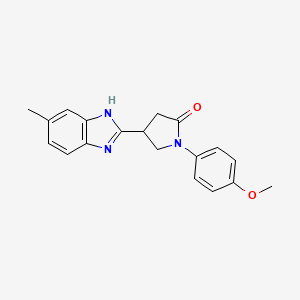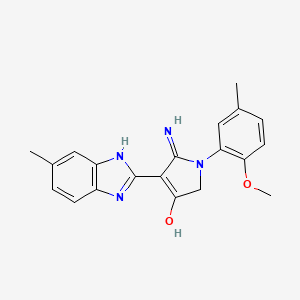![molecular formula C28H23NO5 B11416311 N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B11416311.png)
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide is a complex organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide involves several steps. The key transformations include copper-mediated and palladium-catalyzed coupling reactions. The iodocyclization of 3-iodo-5,6-diisopropoxy-2-[(tetrahydropyran-2-yloxy)methyl]benzofuran with the corresponding stannane is a crucial step in the synthesis . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzofuran rings, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. The benzofuran rings allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar compounds to N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide include:
- N-(2-benzoyl-1-benzofuran-3-yl)acetamide
- 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues
These compounds share structural similarities but differ in their substituents, which can lead to variations in their biological activities and applications
Properties
Molecular Formula |
C28H23NO5 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C28H23NO5/c1-3-32-20-11-9-18(10-12-20)27(31)28-26(22-6-4-5-7-23(22)34-28)29-25(30)15-19-16-33-24-14-17(2)8-13-21(19)24/h4-14,16H,3,15H2,1-2H3,(H,29,30) |
InChI Key |
ASBUXXSIFGHRTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=COC5=C4C=CC(=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B11416244.png)
![Methyl 5-(3,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B11416255.png)
![Dimethyl [5-(benzylamino)-2-(4-tert-butylphenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11416261.png)
![3,7-bis(4-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416268.png)
![2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11416280.png)



![4-(1-{2-[2-(butan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11416307.png)

![3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11416319.png)

![Dimethyl {2-(4-tert-butylphenyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11416327.png)
